1-(4-Chlorophenyl)imidazolidine-2,4-dione
Overview
Description
1-(4-Chlorophenyl)imidazolidine-2,4-dione is a heterocyclic compound featuring an imidazolidine ring substituted with a 4-chlorophenyl group
Mechanism of Action
Target of Action
The primary targets of 1-(4-Chlorophenyl)imidazolidine-2,4-dione are the Voltage-Gated Sodium Channel Inner Pore (VGCIP) and various bacterial proteins . These targets play a crucial role in the anticonvulsant and antibacterial activities of the compound .
Mode of Action
The compound interacts with its targets through molecular docking . In the case of anticonvulsant activity, it binds to the VGCIP, leading to more binding affinity toward the channel and fitting well in the active pocket . For antibacterial activity, it interacts with the active sites of bacterial proteins .
Biochemical Pathways
The compound affects the biochemical pathways related to convulsion and bacterial infection. By binding to the VGCIP, it can potentially alter the function of these channels, thereby exerting its anticonvulsant effects . Similarly, its interaction with bacterial proteins can disrupt their normal function, leading to its antibacterial effects .
Pharmacokinetics
The compound’s hypoglycemic activity was evaluated using an alloxanized diabetic rat model , suggesting that it can be absorbed and metabolized in the body
Result of Action
The compound’s action results in potential anticonvulsant and antibacterial effects . In the case of anticonvulsant activity, it showed more binding affinity toward the VGCIP . For antibacterial activity, it showed efficient activity against two Gram-positive bacteria and compounds with Gram-negative proteins bacterial .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(4-Chlorophenyl)imidazolidine-2,4-dione can be synthesized through several methods. One common approach involves the reaction of 4-chlorobenzaldehyde with glycine in the presence of a base, followed by cyclization to form the imidazolidine ring. Another method includes the Bucherer-Bergs reaction, which involves the condensation of 4-chlorobenzaldehyde with ammonium carbonate and potassium cyanide, followed by hydrolysis and cyclization .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow synthesis techniques to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions: 1-(4-Chlorophenyl)imidazolidine-2,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imidazolidine-2,4-dione derivatives.
Reduction: Reduction reactions can yield different substituted imidazolidine derivatives.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Nucleophiles like amines and thiols can be used under basic or acidic conditions to achieve substitution reactions.
Major Products: The major products formed from these reactions include various substituted imidazolidine-2,4-dione derivatives, which can exhibit different biological and chemical properties .
Scientific Research Applications
1-(4-Chlorophenyl)imidazolidine-2,4-dione has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Research has shown its potential in developing drugs for treating epilepsy and bacterial infections.
Industry: It is used in the production of various pharmaceuticals and agrochemicals.
Comparison with Similar Compounds
Thiazolidine-2,4-dione: Similar in structure but contains a sulfur atom instead of a nitrogen atom.
Hydantoin: Another related compound with a similar imidazolidine-2,4-dione core but different substituents.
5,5-Dimethylhydantoin: A derivative with two methyl groups at the 5-position, exhibiting different chemical properties.
Uniqueness: 1-(4-Chlorophenyl)imidazolidine-2,4-dione is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity compared to its analogs .
Properties
IUPAC Name |
1-(4-chlorophenyl)imidazolidine-2,4-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClN2O2/c10-6-1-3-7(4-2-6)12-5-8(13)11-9(12)14/h1-4H,5H2,(H,11,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MIUFTVKWLAFLSL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)NC(=O)N1C2=CC=C(C=C2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80354497 | |
Record name | 1-(4-chlorophenyl)imidazolidine-2,4-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80354497 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.62 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
32549-33-0 | |
Record name | 1-(4-Chlorophenyl)-2,4-imidazolidinedione | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=32549-33-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-(4-chlorophenyl)imidazolidine-2,4-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80354497 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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